5-Aminooxazole-4-carboxamide

説明

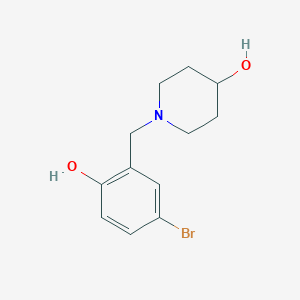

5-Aminooxazole-4-carboxamide is a significant small-molecule scaffold that has gained increasing attention in the field of chemical biology. It is a natural metabolic intermediate of purine biosynthesis present in all organisms .

Synthesis Analysis

The synthesis of 5-Aminooxazole-4-carboxamide has been reported in various studies. For instance, an efficient synthesis of 5-amino-1H-imidazole-4-carboxamide (AIC) from commercially available hypoxanthine was described . Another study reported a new synthesis method with a high total yield (79%) of 5-aminothiazole-4-carboxamide .Molecular Structure Analysis

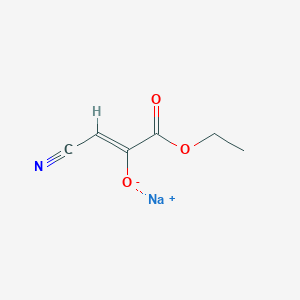

The molecular formula of 5-Aminooxazole-4-carboxamide is C4H5N3O2 . It is an aminoimidazole in which the amino group is at C-5 with a carboxamido group at C-4 .科学的研究の応用

1. Differentiation of Acute Myeloid Leukemia Blasts

- Application Summary : 5-Aminooxazole-4-carboxamide ribonucleoside (AICAr) has been shown to induce differentiation in a subset of primary acute myeloid leukemia (AML) blasts . This is significant because AML is a severe hematological disorder characterized by the clonal expansion of myeloid blasts arrested at different stages of differentiation .

- Methods of Application : Bone marrow samples were obtained from 35 patients and leukemia blasts were cultured ex vivo. The cell viability was assessed by MTT assay and AML cell differentiation was determined by flow cytometry and morphological analyses .

- Results : AICAr was found to be capable of triggering differentiation in samples of bone marrow blasts cultured ex vivo that were resistant to All-trans retinoic acid (ATRA). AICAr-induced differentiation correlates with proliferation and sensitivity to dihydroorotate dehydrogenase (DHODH) inhibition .

2. Inhibition of Purine Biosynthesis

- Application Summary : Pyrazofurin (PF), a C-nucleoside which inhibits pyrimidine biosynthesis, has a structural resemblance to 5-aminoimidazole-4-carboxamide-1-β-d-ribofuranosyl 5′-monophosphate (AICAR), a nucleotide intermediate in the biosynthesis of purines .

- Methods of Application : The effects of PF and PF-PO4 on AICAR formyltransferase and purine synthesis were studied .

- Results : PF-PO4 inhibited AICAR formyltransferase in rat liver supernatants 46, 69, and 89% at concentrations of 0.2, 0.4, and 1 mM, respectively .

3. DNA Synthesis

- Application Summary : 5-Amino-1-β-D-ribofuranosylimidazole-4-carboxamide 5′-monophosphate (ZMP) is a central intermediate in de novo purine nucleotide biosynthesis. Its nucleobase moiety, 5-aminoimidazole-4-carboxamide (Z-base), is considered an ambiguous base that can pair with any canonical base owing to the rotatable nature of its 5-carboxamide group .

Safety And Hazards

特性

IUPAC Name |

5-amino-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c5-3(8)2-4(6)9-1-7-2/h1H,6H2,(H2,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFPOLIPFJALTDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(O1)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00660007 | |

| Record name | 5-Amino-1,3-oxazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Aminooxazole-4-carboxamide | |

CAS RN |

30380-27-9 | |

| Record name | 5-Amino-1,3-oxazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-fluorophenyl)ethyl]-1-methylpiperidin-4-amine](/img/structure/B1371550.png)

![{1-[(3-Methoxyphenyl)methyl]piperidin-3-yl}methanol](/img/structure/B1371553.png)

![1-[(4-Ethylphenyl)methyl]piperidin-3-ol](/img/structure/B1371554.png)